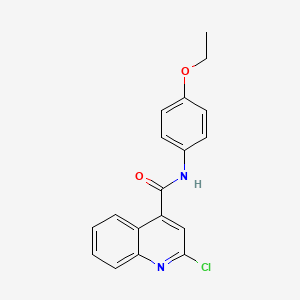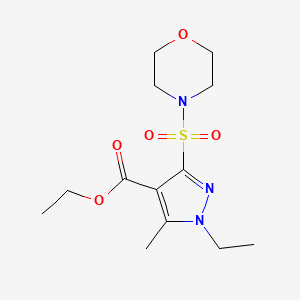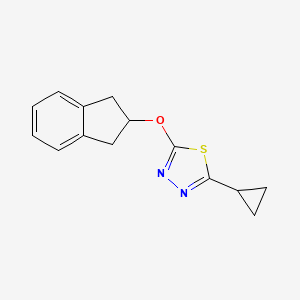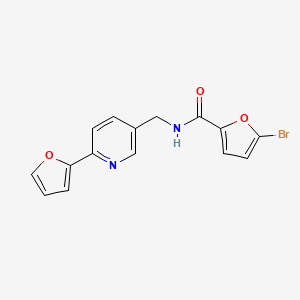
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide" often involves multicomponent reactions that allow for the efficient combination of multiple reactants into a single product. For instance, a mixture of furan- or thiophene-2-carbonyl chloride with isocyanides and dialkyl acetylenedicarboxylates can undergo addition reactions to produce highly functionalized bifurans and thiophen-2-yl furans (Sayahi et al., 2015). Such methodologies highlight the versatility of furan and thiophene derivatives in synthesizing complex organic compounds.
Molecular Structure Analysis
The structural analysis of compounds containing furan, thiophene, and benzofuran rings can be elucidated using techniques such as single-crystal X-ray diffraction. This method provides definitive confirmation of the molecular structure, including the spatial arrangement of atoms and the presence of specific functional groups. For similar compounds, X-ray crystallography has been employed to establish their exact molecular configurations (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of "this compound" and related compounds can be diverse. For instance, furan and thiophene derivatives are known to undergo C-H bond activation and borylation reactions catalyzed by iron complexes, leading to the formation of aryl complexes (Hatanaka et al., 2010). Additionally, electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, have been applied to similar structures, demonstrating their versatile reactivity (Aleksandrov et al., 2017).
Physical Properties Analysis
The physical properties of "this compound" would be influenced by its molecular structure. Factors such as solubility, melting point, and crystalline structure can be determined experimentally. For related compounds, crystallographic analysis has revealed details about the crystalline structure, which in turn affects their physical properties and potential applications (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of such compounds are closely tied to their functional groups and molecular framework. Reactivity towards various reagents, stability under different conditions, and potential for further chemical modifications are aspects of interest. Studies on similar molecules have shown that they can engage in a wide range of chemical reactions, offering opportunities for creating new materials and compounds with specific desired properties (Aleksandrov et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4S/c21-18(15-6-3-9-23-15)17-8-7-13(25-17)11-20-19(22)16-10-12-4-1-2-5-14(12)24-16/h1-10H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLCXYYPVPFEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2491746.png)
![N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2491747.png)
![N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2491749.png)
![1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491750.png)



![N-(2,4-dimethoxyphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2491758.png)
![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2491759.png)
![4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2491760.png)



